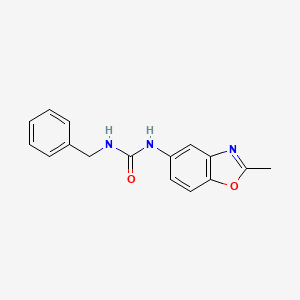
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as BMBU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMBU belongs to the class of urea derivatives, which has been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase signaling pathway. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. This compound also has low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. One potential direction is to investigate the therapeutic potential of this compound in various disease models such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is to explore the mechanism of action of this compound in more detail and identify its molecular targets. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of benzyl isocyanate with 2-methyl-1,3-benzoxazole-5-amine in the presence of a suitable solvent and catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 200-202°C. The purity of this compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been reported to inhibit the growth of various cancer cell lines such as A549, MCF-7, and HepG2. Furthermore, this compound has been shown to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
Propriétés
IUPAC Name |
1-benzyl-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-18-14-9-13(7-8-15(14)21-11)19-16(20)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRNWPXEQYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

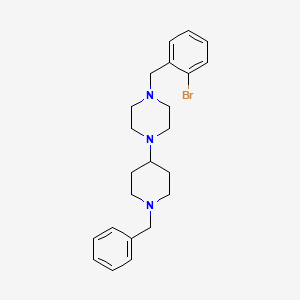
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
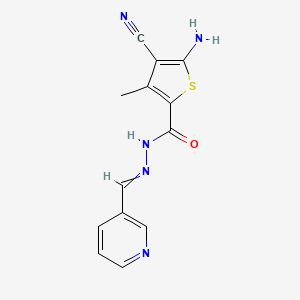
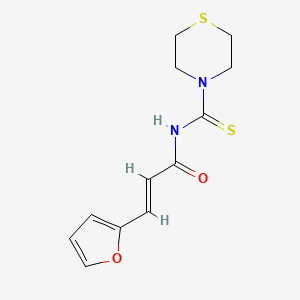

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
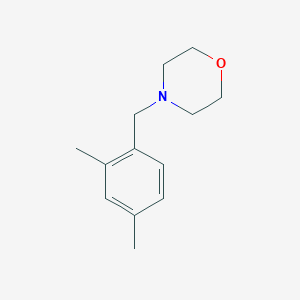
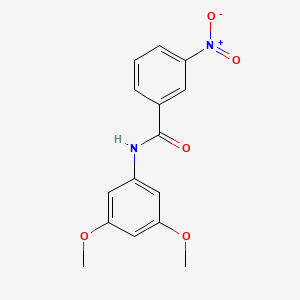
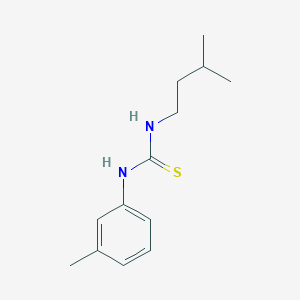
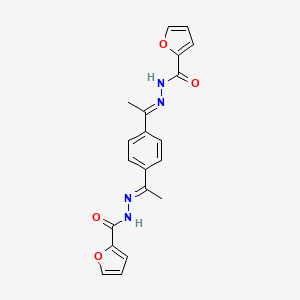


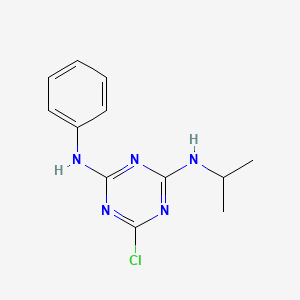
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)